molecular formula C14H6Br2ClF3N2 B2600427 3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866137-79-3

3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B2600427
M. Wt: 454.47
InChI Key: GOKINGJONGAMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a complex organic compound. The imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is complex, with multiple halogen and trifluoromethyl substitutions on the imidazo[1,2-a]pyridine core. The exact structure would need to be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones has been described .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

Organic Synthesis

A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene in yields up to 86% .

properties

IUPAC Name

3-bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2ClF3N2/c15-9-3-1-7(2-4-9)11-12(16)22-6-8(14(18,19)20)5-10(17)13(22)21-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKINGJONGAMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

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